Cas no 1351644-17-1 (N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide)
![N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1351644-17-1x500.png)
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-Benzothiazolecarboxamide, N-[5-[[2-(cyclohexylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
- N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide
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- インチ: 1S/C18H19N5O2S3/c24-14(19-11-6-2-1-3-7-11)10-26-18-23-22-17(28-18)21-15(25)16-20-12-8-4-5-9-13(12)27-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,19,24)(H,21,22,25)
- InChIKey: UFEYTJQECDJMES-UHFFFAOYSA-N
- ほほえんだ: S(C1=NN=C(NC(C2=NC3C=CC=CC=3S2)=O)S1)CC(NC1CCCCC1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 563
- トポロジー分子極性表面積: 179
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1838-5103-4mg |
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
1351644-17-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1838-5103-5mg |
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
1351644-17-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-5103-40mg |
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
1351644-17-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1838-5103-20mg |
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
1351644-17-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1838-5103-20μmol |
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
1351644-17-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1838-5103-30mg |
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
1351644-17-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1838-5103-10μmol |
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
1351644-17-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-5103-2μmol |
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
1351644-17-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1838-5103-25mg |
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
1351644-17-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1838-5103-100mg |
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
1351644-17-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamideに関する追加情報
N-(5-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS No. 1351644-17-1): A Comprehensive Overview
N-(5-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS No. 1351644-17-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features and potential biological activities. The compound's structure includes a cyclohexylcarbamoyl group, a thiadiazole ring, and a benzothiazole moiety, which collectively contribute to its pharmacological properties.
The cyclohexylcarbamoyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making it an attractive moiety in drug design. The thiadiazole ring, on the other hand, is a versatile heterocyclic system that has been widely explored for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The benzothiazole moiety is another key structural element that has been extensively studied for its potential in various therapeutic applications.
Recent research has highlighted the potential of N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide as a promising candidate in the development of novel therapeutic agents. Studies have shown that this compound exhibits significant activity against various bacterial strains, making it a potential lead for the development of new antibiotics. Additionally, preliminary data suggest that it may have antiviral properties, which could be particularly valuable in the current global health landscape.
In the context of cancer research, N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide has shown promising results in inhibiting the growth of certain cancer cell lines. The compound's ability to interfere with key signaling pathways involved in cell proliferation and apoptosis makes it an interesting target for further investigation. Ongoing studies are exploring its mechanisms of action and potential synergistic effects with other anticancer agents.
The pharmacokinetic properties of N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide have also been a focus of recent research. Preliminary data indicate that the compound has favorable absorption and distribution profiles, suggesting that it may be suitable for oral administration. However, further studies are needed to fully characterize its metabolism and excretion pathways.
In terms of safety and toxicity, initial assessments suggest that N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide has a relatively low toxicity profile. However, as with any new chemical entity (NCE), comprehensive safety evaluations are essential before advancing to clinical trials. Preclinical studies are currently underway to assess its potential adverse effects and to establish safe dosing regimens.
The synthesis of N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves several steps and requires careful optimization to achieve high yields and purity. The process typically begins with the preparation of the cyclohexylcarbamoyl derivative followed by coupling reactions to form the thiadiazole and benzothiazole moieties. Advanced synthetic techniques and modern analytical methods are employed to ensure the quality and consistency of the final product.
One of the key challenges in the development of N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide is optimizing its solubility and bioavailability. Researchers are exploring various prodrug strategies and formulation approaches to enhance these properties without compromising the compound's stability or activity. These efforts are crucial for translating laboratory findings into clinically relevant outcomes.
Collaborative efforts between academic institutions and pharmaceutical companies are driving the advancement of N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide from bench to bedside. Interdisciplinary teams are working on multiple fronts to address the scientific and regulatory challenges associated with drug development. This includes optimizing synthetic routes, conducting extensive preclinical testing, and preparing for Phase I clinical trials.
In conclusion, N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS No. 1351644-17-1) represents a promising molecule with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications. As more data become available from preclinical studies and early-stage clinical trials, this compound may emerge as a valuable addition to the arsenal of drugs used to combat infectious diseases and cancer.
1351644-17-1 (N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide) 関連製品
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